4-Fluoro-2-nitrobenzenethiol

Overview

Description

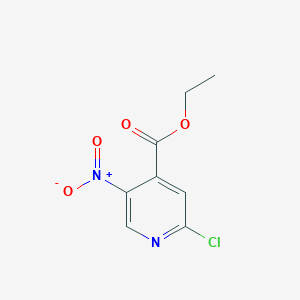

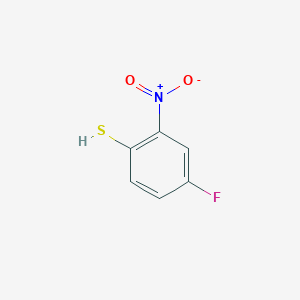

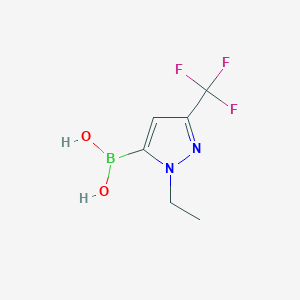

4-Fluoro-2-nitrobenzenethiol, also known as 4-Fluoro-2-nitrothiophenol, is a sulfur-containing organic compound that belongs to the class of thiol compounds. It has a molecular weight of 173.17 .

Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-nitrobenzenethiol is C6H4FNO2S. This compound contains fluorine, nitro, and thiol functional groups, which contribute to its unique properties and potential applications.Physical And Chemical Properties Analysis

4-Fluoro-2-nitrobenzenethiol is a solid compound . It is insoluble in water. The compound has a yellow color.Scientific Research Applications

Detection of Nitroaromatic Compounds

- Scientific Field: Material Science/Chemistry

- Application Summary: 4-Fluoro-2-nitrobenzenethiol is used in the synthesis of a Zr (IV) based metal–organic framework (MOF) which is structurally analogous to UiO-66 . This MOF is used for the detection of nitroaromatic compounds (NACs), which are known explosives and environmental pollutants .

- Methods of Application: The MOF incorporates a fluorescent ligand with a pendant π-electron rich aromatic group and a basic secondary amine functionality, thereby targeting the selective detection of electron deficient and acidic NACs, 2,4,6-trinitrophenol (TNP) and 2,4-dinitrophenol (DNP) .

- Results/Outcomes: Fluorescence titration experiments on aqueous suspensions of acid activated MOF demonstrate that the material responds to small concentrations of TNP and DNP by displaying strong emission quenching, even in the presence of potentially competing compounds . The estimated limits of detection were found to be as low as 0.011 μM (2.5 ppb) for TNP and 0.026 μM (4.8 ppb) for DNP .

Biomolecule Immobilization and Bioconjugation

- Scientific Field: Analytical and Bioanalytical Chemistry

- Application Summary: 4-Fluoro-2-nitrobenzenethiol, also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is used for biomolecule immobilization and bioconjugation . This involves the modification of molecules such as proteins, peptides, nucleic acids, drugs, and solid surfaces for various purposes .

- Methods of Application: FNAB is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001, and the FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

- Results/Outcomes: FNAB has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules . It has been used in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

Safety And Hazards

properties

IUPAC Name |

4-fluoro-2-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYMOIJGXLSPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitrobenzenethiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)

![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)

![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)